N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide
Description
N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-[3-[(4-butoxybenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-2-3-15-32-20-13-11-17(12-14-20)23(30)29-25(33)28-19-8-6-7-18(16-19)27-24(31)21-9-4-5-10-22(21)26/h4-14,16H,2-3,15H2,1H3,(H,27,31)(H2,28,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHRXWNSPHQNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the butoxyphenyl derivative: This step involves the reaction of 4-butoxyphenol with a suitable reagent to introduce the carbonyl group.
Coupling with aminophenyl derivative: The resulting compound is then coupled with an aminophenyl derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
N-[3-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
N-[3-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide: The ethoxy group in this compound may lead to different chemical and biological properties compared to the butoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
